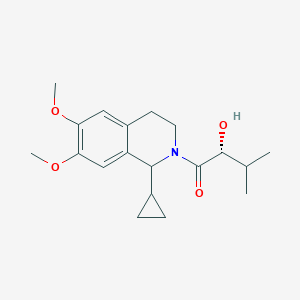![molecular formula C8H11Br2NOS B7344914 (2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344914.png)
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been widely used in scientific research for its ability to selectively activate β-adrenergic receptors.
Wirkmechanismus
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol acts as a selective β2-adrenergic receptor agonist. It binds to the receptor and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects associated with β2-adrenergic receptor activation.
Biochemical and Physiological Effects
Activation of β2-adrenergic receptors by (this compound)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol leads to various biochemical and physiological effects. These include bronchodilation, vasodilation, and lipolysis. The compound has also been shown to have anti-inflammatory effects and to modulate immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor activation without interference from other receptors. However, one limitation of using the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research involving ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol. One area of interest is the development of novel β2-adrenergic receptor agonists with improved selectivity and efficacy. Another potential direction is the investigation of the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and obesity. Additionally, the compound could be used to study the effects of β2-adrenergic receptor activation on immune cell function and inflammation.
Synthesemethoden
The synthesis of ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol involves the reaction of (3,5-dibromothiophen-2-yl)methylamine with (this compound)-1-chloropropan-2-ol in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol has been widely used in scientific research to study the β-adrenergic receptor signaling pathway. It has been shown to selectively activate β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. The compound has been used to investigate the role of β-adrenergic receptors in these processes and to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2NOS/c1-5(12)3-11-4-7-6(9)2-8(10)13-7/h2,5,11-12H,3-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCNYGRUCSLOL-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B7344845.png)
![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B7344854.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(5-phenyl-1H-pyrrol-2-yl)methanone](/img/structure/B7344861.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(3-chloro-4-methylphenyl)methanone](/img/structure/B7344870.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7344877.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)
![1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea](/img/structure/B7344882.png)
![N'-[(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoyl]-2-methoxybenzohydrazide](/img/structure/B7344890.png)
![2-methyl-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]pyrazole-3-sulfonamide](/img/structure/B7344900.png)
![(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7344920.png)
![(2S)-2-amino-3-methyl-1-spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-ylbutan-1-one](/img/structure/B7344946.png)